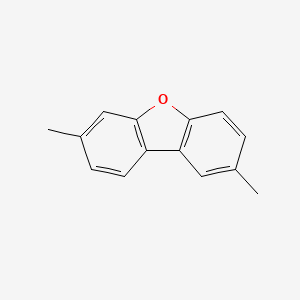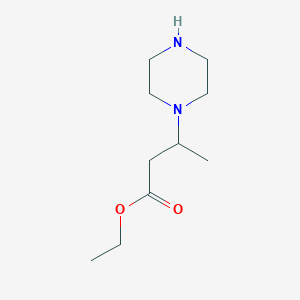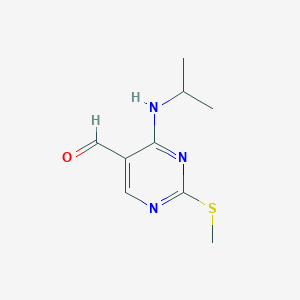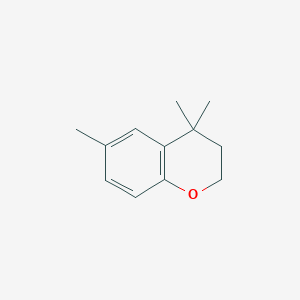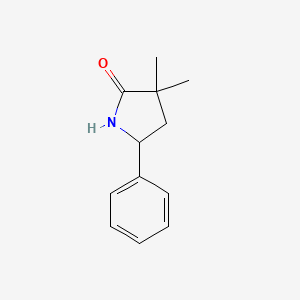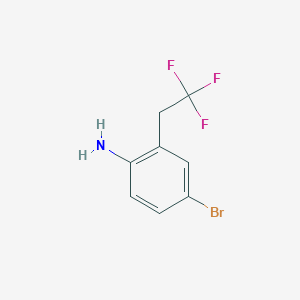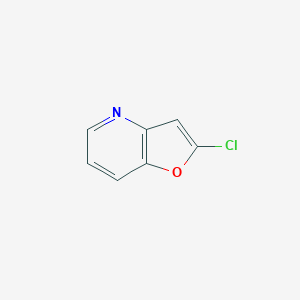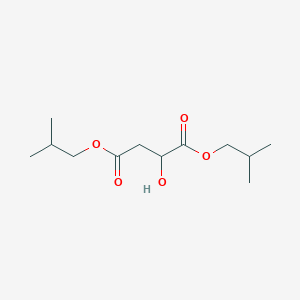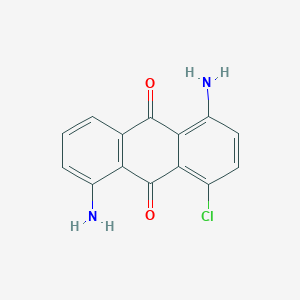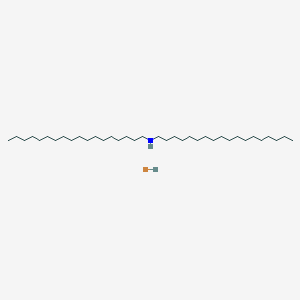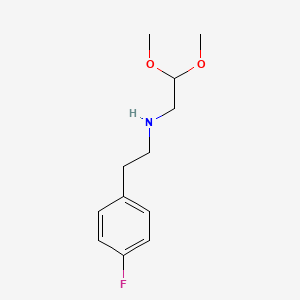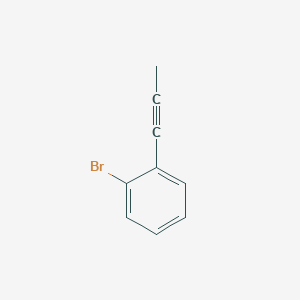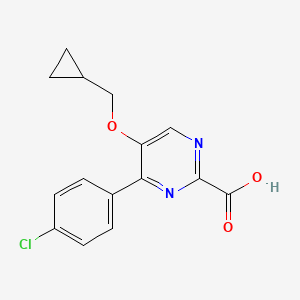
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid
描述
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and a carboxylic acid functional group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted benzene derivative reacts with the pyrimidine ring.
Attachment of the cyclopropylmethoxy group: This can be accomplished through an etherification reaction using cyclopropylmethanol and an appropriate leaving group.
Introduction of the carboxylic acid group: This step may involve carboxylation reactions or the hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro-phenyl group can be reduced to form phenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various functionalized pyrimidine derivatives.
科学研究应用
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenyl group and the pyrimidine ring are key structural features that enable binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-Chloro-phenyl)-5-methoxy-pyrimidine-2-carboxylic acid
- 4-(4-Bromo-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-carboxylic acid
- 4-(4-Chloro-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-sulfonic acid
Uniqueness
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C15H13ClN2O3 |
|---|---|
分子量 |
304.73 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)13-12(21-8-9-1-2-9)7-17-14(18-13)15(19)20/h3-7,9H,1-2,8H2,(H,19,20) |
InChI 键 |
ZCZQOUIFXFWFGP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=CN=C(N=C2C3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-2-ethyl-6-{[4-(propan-2-yl)phenyl]methyl}phenol](/img/structure/B8585458.png)
